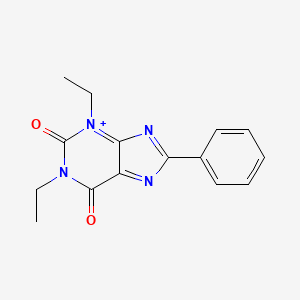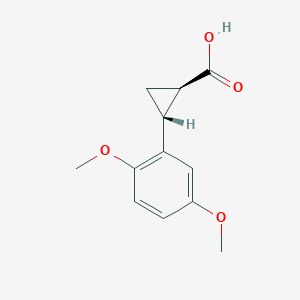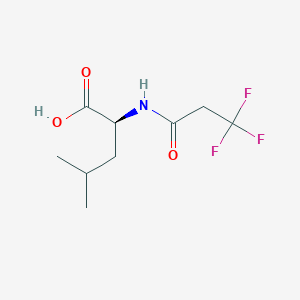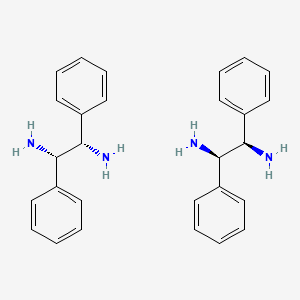
(1R,2R)-1,2-diphenylethane-1,2-diamine;(1S,2S)-1,2-diphenylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine are chiral diamines with two phenyl groups attached to the ethane backbone. These compounds are enantiomers, meaning they are non-superimposable mirror images of each other. They are significant in various fields of chemistry due to their chiral nature and ability to form complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine typically involves the reduction of benzil with ammonium acetate and cyclohexanone in glacial acetic acid . The resulting imidazole intermediate is then reduced using lithium in liquid ammonia to yield the desired diamines .
Industrial Production Methods
Industrial production methods for these compounds often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: They can be further reduced to form amines or other reduced products.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines. Substitution reactions can result in a wide range of substituted diamines.
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine have numerous applications in scientific research:
Chemistry: They are used as chiral ligands in asymmetric synthesis and catalysis.
Biology: These compounds can be used to study chiral recognition and interactions in biological systems.
Industry: They are used in the production of chiral catalysts and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine involves their ability to form complexes with metals and other molecules. These complexes can then participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the complex formed .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral diamine with similar applications in catalysis and asymmetric synthesis.
(1S,2S)-1,2-Diaminocyclohexane: The enantiomer of (1R,2R)-1,2-diaminocyclohexane, also used in similar applications.
Uniqueness
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine are unique due to their phenyl groups, which can enhance their ability to participate in π-π interactions and other non-covalent interactions. This makes them particularly useful in applications requiring strong chiral recognition and binding.
Propiedades
Fórmula molecular |
C28H32N4 |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-diphenylethane-1,2-diamine;(1S,2S)-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/2C14H16N2/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h2*1-10,13-14H,15-16H2/t2*13-,14-/m10/s1 |
Clave InChI |
AWEVAOPIZHFUIV-ATLWNKLRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


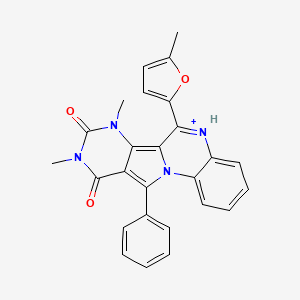
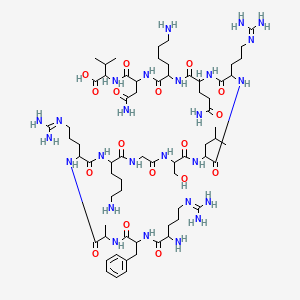
![6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B15134138.png)
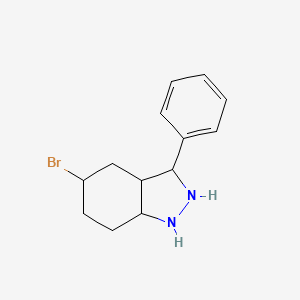
![(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B15134151.png)
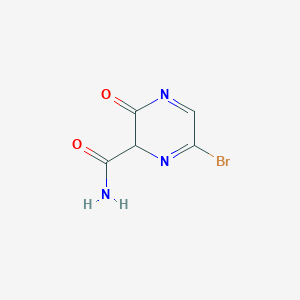
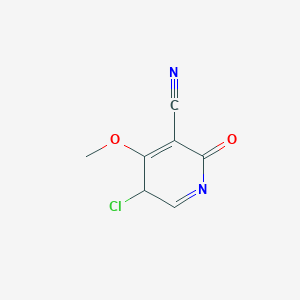
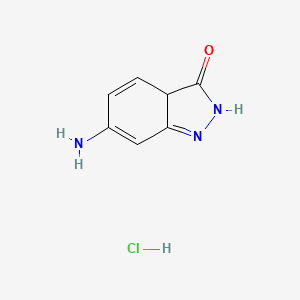
![2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one](/img/structure/B15134179.png)
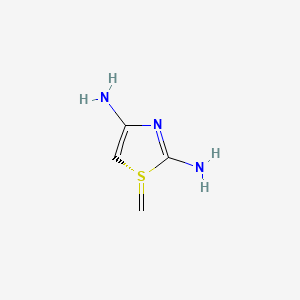
![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
